Ethyl 2-butyramidothiazole-4-carboxylate
CAS No.: 103386-50-1
Cat. No.: VC7278274
Molecular Formula: C10H14N2O3S
Molecular Weight: 242.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103386-50-1 |
|---|---|
| Molecular Formula | C10H14N2O3S |
| Molecular Weight | 242.29 |
| IUPAC Name | ethyl 2-(butanoylamino)-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C10H14N2O3S/c1-3-5-8(13)12-10-11-7(6-16-10)9(14)15-4-2/h6H,3-5H2,1-2H3,(H,11,12,13) |
| Standard InChI Key | KVTPGKJQXZMOGB-UHFFFAOYSA-N |
| SMILES | CCCC(=O)NC1=NC(=CS1)C(=O)OCC |
Introduction
Structural and Molecular Characteristics
Ethyl 2-butyramidothiazole-4-carboxylate (molecular formula: CHNOS) features a thiazole core, a five-membered aromatic ring containing sulfur and nitrogen atoms. The 2-position is substituted with a butyramido group (–NH–C(O)–(CH)CH), while the 4-position bears an ethyl ester (–COOEt). The molecular weight is 242.29 g/mol, calculated as follows:
Key structural attributes include:
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Planar thiazole ring: Enhances aromatic stability and facilitates π-π interactions in biological targets.
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Polar functional groups: The ester and amide moieties improve solubility in organic solvents and enable hydrogen bonding.
Synthetic Routes and Optimization
Precursor Synthesis: Ethyl 2-Aminothiazole-4-Carboxylate
The synthesis begins with ethyl 2-aminothiazole-4-carboxylate (CAS: 5398-36-7), a commercially available intermediate . This compound is typically prepared via the Hantzsch thiazole synthesis, where thiourea reacts with ethyl bromopyruvate in aqueous conditions :
Yield: 87% . Key NMR data (CDCl): δ 1.36 (t, 3H, J = 7.2 Hz), 4.34 (q, 2H, J = 7.2 Hz), 5.75 (br s, 2H, NH) .
Acylation to Introduce the Butyramido Group
The amine group at the 2-position is acylated using butyric anhydride or butyryl chloride under coupling conditions. A representative protocol involves EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in DMF :
Reaction conditions: Stirring at room temperature for 8 hours. Workup: The product is isolated via extraction with ethyl acetate and purified by column chromatography (petroleum ether/EtOAc) . Yield: ~70–80% (estimated based on analogous reactions) .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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H NMR (300 MHz, CDCl):
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C NMR:
Infrared (IR) Spectroscopy
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular formula | CHNOS |
| Molecular weight | 242.29 g/mol |
| Physical state | Solid |
| Melting point | 85–88°C (estimated) |
| Solubility | DMSO, DMF, CHCl |
| LogP | 1.8 (predicted) |
Applications in Medicinal Chemistry
Antiviral Agents
Thiazole derivatives exhibit potent activity against hepatitis B virus (HBV). In a study by Chen et al., analogous compounds demonstrated EC values of 0.8–2.5 μM in HBV DNA replication assays . The butyramido group enhances lipophilicity, improving cell membrane permeability.
Antibacterial Scaffolds
The thiazole core disrupts bacterial folate biosynthesis. Ethyl 2-butyramidothiazole-4-carboxylate serves as a precursor for inhibitors targeting dihydrofolate reductase (DHFR) .
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